Docosane, 5-butyl-
Description
Docosane, 5-butyl- (C26H54) is a branched alkane with a 22-carbon backbone (docosane) and a butyl group (-C4H9) attached at the fifth carbon position. This structural modification distinguishes it from linear alkanes like n-docosane (CAS 629-97-0), which lacks branching . For instance, branched alkanes generally exhibit lower melting points and altered solubility compared to their linear counterparts due to reduced molecular symmetry .
Properties
CAS No. |
55282-16-1 |
|---|---|
Molecular Formula |
C26H54 |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
5-butyldocosane |
InChI |
InChI=1S/C26H54/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-25-26(23-8-5-2)24-9-6-3/h26H,4-25H2,1-3H3 |
InChI Key |
CSRNPDQIQWQJCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(CCCC)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of docosane, 5-butyl- typically involves the alkylation of docosane with butyl halides under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of docosane, 5-butyl- may involve catalytic hydrogenation of longer-chain alkenes or alkynes followed by selective alkylation. The process requires precise control of temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Alkylation via Nucleophilic Substitution
The primary synthesis route involves alkylation of docosane with butyl halides under basic conditions:
Reaction:
Docosane + Butyl Halide → 5-Butyldocosane + HX
Conditions:
-
Catalyzed by strong bases (e.g., NaH, KOtBu)
-
Solvent: Polar aprotic media (e.g., THF)
-
Temperature: 50–80°C
This SN2 mechanism proceeds via backside attack, favoring primary alkyl halides for minimal steric hindrance.
High-Temperature Fragmentation
At temperatures >800 K, 5-butyldocosane undergoes pyrolysis via radical chain mechanisms :
Primary Steps:
-
C–C Bond Cleavage:
-
Preferential cleavage at the branch point (C5–C6 bond).
-
Generates smaller alkyl radicals (e.g., butyl, docosyl radicals).
-
-
β-Scission of Radicals:
Experimental Validation:
-
Pyrolysis at 893 K yields 35.6% conversion to alkenes (C₂–C₁₁) and methane .
-
Retroene reactions contribute to propene formation at >950 K .
Low-Temperature Oxidation Pathways
In the presence of O₂, alkyl radicals form peroxy intermediates :
Reaction Sequence:
-
R- + O₂ → ROO-
-
ROO- → Cyclic ethers + carbonyl compounds
Key Products:
-
Ketones (e.g., 5-butyldocosanone)
-
Ethers (e.g., tetrahydrofuran derivatives)
Pressure Dependence:
Energetic Profile
| Property | Value | Unit | Source |
|---|---|---|---|
| ΔcH° (liquid combustion) | -17235.20 ± 6.70 | kJ/mol | |
| ΔfH° (gas phase) | -587.40 ± 7.50 | kJ/mol | |
| ΔvapH° | 126.00 ± 0.80 | kJ/mol |
Combustion releases energy predominantly through CO₂ and H₂O formation, with a heat capacity (Cp,gas) of ~650 J/(mol·K) .
Halogenation
Free-radical halogenation (e.g., Cl₂, Br₂) occurs under UV light:
Regioselectivity:
-
Tertiary C–H bonds (near butyl branch) react preferentially.
Product Example:
-
5-Butyl-22-chlorodocosane (major monochlorinated product).
Biodegradation
-
Slow aerobic degradation via β-oxidation at the terminal methyl group.
-
Half-life in soil: ~120 days (estimated from n-alkane analogs) .
Photolysis
-
UV exposure induces C–C bond cleavage, forming aldehydes and alkenes.
Scientific Research Applications
Docosane, 5-butyl- finds applications in various fields due to its unique properties:
Chemistry: Used as a reference standard in gas chromatography for the analysis of complex mixtures.
Biology: Studied for its role in biological membranes and its interaction with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Mechanism of Action
The mechanism of action of docosane, 5-butyl- is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, making it useful in various applications such as drug delivery and material science .
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Physical Properties of Docosane Derivatives
Key Observations :
- Branching Effects : The 7-butyl isomer of docosane has a significantly lower melting point (1.6°C) compared to n-docosane (44°C), likely due to disrupted molecular packing . This trend suggests that 5-butyl-docosane would similarly exhibit a reduced melting point relative to linear alkanes.
- Functional Group Impact: 1-Docosanol, a primary alcohol derivative, has a higher melting point (71°C) and density due to hydrogen bonding, illustrating how functional groups alter physicochemical behavior .
Table 2: Bioactive Properties of Docosane Derivatives
Key Comparisons :
- Antimicrobial Activity: Linear docosane and its derivatives (e.g., 2,4-di-tert-butylphenol) demonstrate broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria, including Vibrio sp. . However, branched isomers like 7-butyl-docosane lack direct evidence of such activity, suggesting that branching may reduce bioactivity .
- Antioxidant Potential: n-Docosane in plant extracts exhibits antioxidant properties linked to free radical scavenging, a trait shared with tetracosane and octacosane . The absence of hydroxyl or phenolic groups in branched alkanes like 5-butyl-docosane likely limits similar activity.
Industrial and Environmental Behavior
- Phase Separation : n-Docosane is used in PCR assays as a solid barrier due to its sharp melting point (44°C) . Branched isomers may require higher temperatures to melt, affecting their utility in temperature-sensitive applications.
- Environmental Persistence : Linear alkanes like n-docosane are less volatile and more persistent in sediments (e.g., detected at 49731 µg/kg dry weight) . Branched alkanes, with lower melting points, may exhibit higher mobility in environmental matrices.
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